Tubulozole HCl

Description

Properties

IUPAC Name |

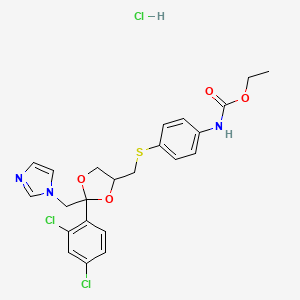

ethyl N-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N3O4S.ClH/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25;/h3-11,15,18H,2,12-14H2,1H3,(H,27,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQPPNNARUQMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tubulozole hydrochloride typically involves the preparation of its base compound, tubulozole, followed by its conversion to the hydrochloride salt. The synthetic route generally includes the following steps :

Synthesis of Tubulozole: The base compound is synthesized through a series of organic reactions involving specific reagents and catalysts.

Conversion to Hydrochloride Salt: Tubulozole is then reacted with hydrochloric acid to form tubulozole hydrochloride.

Chemical Reactions Analysis

Dissociation and Acid-Base Reactions

HCl exhibits near-complete ionization in aqueous solutions due to its high polarity and strong acid nature:

This reaction underpins hydrochloric acid’s reactivity, enabling proton transfer in organic and inorganic systems . In non-aqueous solvents like methanol, HCl similarly protonates the solvent:

These acid-base interactions are critical in synthesizing hydrochlorides, such as Tubulozole HCl, to enhance solubility and stability .

Reactions with Metals and Salts

HCl reacts with metals, carbonates, and sulfites to produce gases and salts:

-

With sodium carbonate :

-

With potassium permanganate (oxidation) :

These reactions are leveraged in industrial processes and analytical chemistry .

Hydrolysis and Stability

Benzothiazole derivatives like this compound may undergo hydrolysis under extreme pH or elevated temperatures, releasing HCl and regenerating the free base:

Stability studies indicate optimal storage conditions at pH 4–6 and temperatures below 25°C to prevent degradation .

Biological Interactions

This compound’s benzothiazole moiety enables interactions with biological targets, such as enzyme inhibition and DNA intercalation. Its hydrochloride form enhances bioavailability, facilitating:

-

Cytotoxic activity : Disruption of microtubule assembly in cancer cells.

-

Antimicrobial effects : Interference with microbial cell wall synthesis.

Comparative activity of benzothiazole derivatives :

| Compound | Target Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | Microtubule disruption |

| Benzothiazole | Antimicrobial | Enzyme inhibition |

| Thiazolidine | Anti-inflammatory | PPAR-γ activation |

Scientific Research Applications

Tubulozole hydrochloride has a wide range of scientific research applications :

Chemistry: It is used to study microtubule dynamics and the effects of microtubule inhibitors on cellular processes.

Biology: Tubulozole hydrochloride is employed in cell biology research to investigate cell division, mitosis, and cytoskeletal organization.

Medicine: In cancer research, tubulozole hydrochloride is studied for its potential to inhibit tumor growth by disrupting microtubule function.

Industry: Although its industrial applications are limited, tubulozole hydrochloride is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of tubulozole hydrochloride involves its interaction with microtubules . Tubulozole hydrochloride binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis. The compound’s antimalarial activity is also attributed to its ability to inhibit protein synthesis in Plasmodium falciparum .

Comparison with Similar Compounds

Critical Gap in Evidence

For example:

- –3 focus on NLP architectures like the Transformer and BERT, which are unrelated to pharmacological compounds .

Indirect Insights from Pharmacological Methods

While direct comparisons are absent, the evidence highlights analytical techniques that could theoretically apply to Tubulozole HCl:

Table 1: HPLC Validation Parameters for Pioglitazone HCl (Adapted from )

| Parameter | Value/Result |

|---|---|

| Linearity Range | 0.1–1.5 µg/mL |

| Precision (RSD%) | <2.0% |

| Accuracy (% Recovery) | 98.5–101.2% |

| LOD/LOQ | 0.03 µg/mL / 0.1 µg/mL |

| Method Application | Quantification of related substances |

Comparison with Tioconazole-Related Compounds

lists Tioconazole-related compounds B and C, which are structurally modified imidazole derivatives .

Table 2: Structural and Stability Features of Tioconazole-Related Compounds

| Compound | Structure | Stability Requirements |

|---|---|---|

| Tioconazole Compound B | C₁₆H₁₂Cl₄N₂OS·HCl | Light-sensitive, hygroscopic |

| Tioconazole Compound C | C₁₆H₁₃BrCl₂N₂OS·HCl | Light-sensitive, hygroscopic |

Such data emphasize the importance of stability testing for compounds with halogenated structures, which may also apply to this compound if it shares similar properties .

Recommendations for Future Research

Given the absence of relevant data in the provided evidence, authoritative sources for this compound should be prioritized:

Pharmacopeial Standards: Consult USP-NF or European Pharmacopoeia monographs for validated methods.

PubChem/ChemSpider : Review structural data, physicochemical properties, and reported analogs.

Clinical Trials Database : Identify comparative efficacy or safety studies.

Biological Activity

Tubulozole HCl, a compound derived from the class of tubulozoles, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

- Chemical Name : Tubulozole Hydrochloride

- Molecular Formula : C₁₃H₁₄ClN₃O

- Molecular Weight : 253.73 g/mol

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several pathogenic fungi. The compound was tested against common fungal pathogens, yielding the following results:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

| Cryptococcus neoformans | 64 µg/mL |

These findings indicate that this compound could play a significant role in treating fungal infections .

3. Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : this compound causes G2/M phase arrest in cancer cells, which is crucial for preventing cell proliferation.

- Apoptotic Pathways : The compound activates caspases and promotes mitochondrial dysfunction leading to cytochrome c release, which is a hallmark of apoptosis.

A notable study reported an IC50 value of approximately 50 µM against human leukemia cells (HL-60), indicating its potent anticancer activity .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Nucleoside Transport : Similar to other triptycene analogs, this compound may block nucleoside transport, thereby affecting nucleic acid synthesis.

- Topoisomerase Inhibition : It acts as an inhibitor of DNA topoisomerases I and II, disrupting DNA replication and repair processes.

- Mitochondrial Targeting : The compound has been shown to induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Efficacy in Leukemia Models : A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of human leukemia, showcasing its potential as a chemotherapeutic agent.

- Combination Therapy Studies : Combination treatments involving this compound and standard chemotherapeutics like daunorubicin showed enhanced efficacy and reduced resistance in multidrug-resistant cancer cell lines .

Q & A

Q. What criteria define this compound’s "mechanism of action" conclusively in peer-reviewed studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.